molecular formula C8H11N5O B2566733 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile CAS No. 103184-16-3

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Cat. No. B2566733
CAS RN: 103184-16-3
M. Wt: 193.21
InChI Key: GBLMKEBHZNMGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (5A3M4P4C) is a nitrogen-containing heterocyclic compound that is used as a building block for a variety of organic synthesis reactions. It is a versatile reagent that has been used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5A3M4P4C is also used as an intermediate in the synthesis of a range of heterocyclic compounds.

Scientific Research Applications

Chemical and Pharmacological Potential of Morpholine and Pyrazole Derivatives

Morpholine and pyrazole derivatives exhibit a wide range of chemical and pharmacological activities due to their unique structural features. Morpholine, a six-membered aromatic organic heterocycle, is known for its presence in various organic compounds with diverse pharmacological activities. Similarly, pyrazole derivatives are recognized for their significant biological effects, including anticancer properties. The synthesis and exploration of these derivatives have shown promising results in the development of new therapeutic agents with potent pharmacophoric activities. Studies highlight the synthesis strategies and biological activity of pyrazoline derivatives, emphasizing their potential in anticancer research and as dynamic applications in pharmaceutical chemistry (Asif & Imran, 2019); (Ray et al., 2022).

Therapeutic Insights into Pyrazole Analogs

Pyrazole analogs have demonstrated extensive pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The versatility of the pyrazole moiety allows for the development of various medicinal agents, showcasing the importance of pyrazole-based compounds in drug discovery. This highlights the continuous research efforts towards designing and synthesizing novel pyrazole derivatives with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).

Pyrazoline Derivatives in Neurodegenerative Disease Management

Pyrazoline derivatives have been identified as key compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Their neuroprotective properties, including inhibitory actions against acetylcholine esterase and monoamine oxidase, offer promising avenues for therapeutic interventions. These findings underscore the potential of pyrazoline derivatives in managing neurodegenerative conditions, providing a foundation for future research in drug development (Ahsan et al., 2022).

properties

IUPAC Name

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-5-6-7(10)11-12-8(6)13-1-3-14-4-2-13/h1-4H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLMKEBHZNMGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.78 ml (56 mmol) of hydrazine hydrate are added to a slurry of 9.8 9 (46.8 mmol) of 3-(morpholin-4-yl)-3methylsulfanyl-2-cyanoacrylonitrile in 60 ml of methanol and heated to boiling, with the solid dissolving. After 3.5 hours, the reaction mixture is cooled to RT, concentrated by evaporation and recrystallised from ≈70 ml of boiling ethanol, yielding 5-amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile: m.p. 199-201° C.; TLC: Rf=0.19 (ethyl acetate/toluene=3 3:1).
Quantity
2.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
46.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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